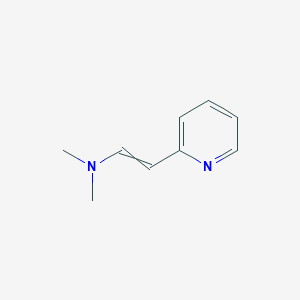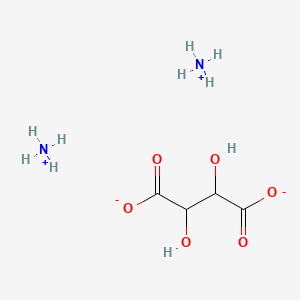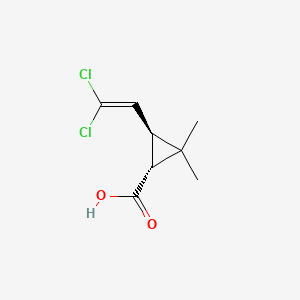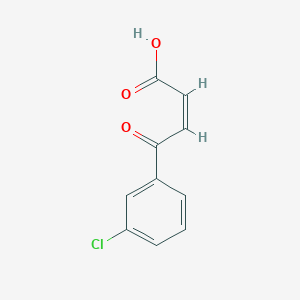
N-Desmethyl-AZ10419369
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl-AZ10419369 is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective antagonist of the orexin-1 receptor and has been shown to have potential therapeutic applications in various neurological disorders.
Applications De Recherche Scientifique
Epigenetic Mechanisms and Developmental Programming
Research by Bromer et al. (2009) investigated the role of diethylstilbestrol (DES) in developmental anomalies of the female reproductive tract. They focused on the homeobox gene HOXA10, which controls uterine organogenesis, and found that DES exposure in utero led to hypermethylation of the HOXA10 gene. This study highlights a novel epigenetic mechanism for altered developmental programming due to environmental exposure (Bromer, Wu, Zhou, & Taylor, 2009).
Applications in Parallel Synthesis
Denis and Renou (2002) explored the use of N-desosaminyl-substituted ketolides in parallel synthesis. They demonstrated an efficient method for N-demethylation, yielding a variety of N-desmethyl-ketolides. This application in parallel synthesis could be crucial for future drug development (Denis & Renou, 2002).
Blood-Brain Barrier Transport Studies
Kannan et al. (2010) conducted research on [11C]N-desmethyl-Loperamide ([11C]dLop), focusing on its selectivity among ATP-binding cassette efflux transporters at the blood-brain barrier. They found that dLop is selective for P-glycoprotein among these transporters, providing insights into drug delivery across the blood-brain barrier (Kannan, Brimacombe, Zoghbi, Liow, Morse, Taku, Pike, Halldin, Innis, Gottesman, & Hall, 2010).
Chemical Synthesis and Characterization
Research by Tang et al. (2012) on the synthesis and characterization of 1,1′-azobis(5-methyltetrazole) demonstrated the synthesis of a high-nitrogen compound using N–NH2 to N–NN–N linkage oxidation. This research contributes to the understanding of chemical synthesis and characterization of nitrogen-rich compounds (Tang, Yang, Shen, Wu, Ju, Lu, & Cheng, 2012).
Method for Direct N-Monomethylation
Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol. This process is significant for its broad substrate scope and excellent selectivities, highlighting its potential in chemical synthesis and pharmaceutical applications (Li, Xie, Shan, Sun, & Chen, 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl-AZ10419369 involves the reduction of the parent compound AZ10419369 to remove the N-methyl group.", "Starting Materials": [ "AZ10419369", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve AZ10419369 in methanol", "Add sodium borohydride to the solution and stir for several hours", "Add hydrochloric acid to the solution to quench the reaction", "Extract the product with dichloromethane", "Wash the organic layer with water and sodium hydroxide", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution to obtain N-Desmethyl-AZ10419369" ] } | |
Numéro CAS |
947239-77-2 |
Nom du produit |
N-Desmethyl-AZ10419369 |
Formule moléculaire |
C25H28N4O4 |
Poids moléculaire |
448.51 |
Pureté |
> 98% |
Synonymes |
5-methyl-N-(4-morpholinophenyl)-4-oxo-8-(piperazin-1-yl)-4H-chromene-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



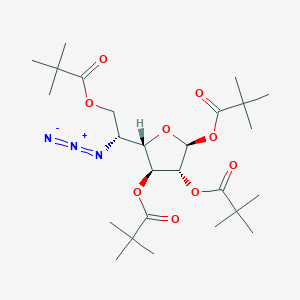

![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)

